molecular formula C14H25NO4 B2838004 Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 2411253-94-4

Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No. B2838004
CAS RN: 2411253-94-4
M. Wt: 271.357
InChI Key: VOXZLOSSSRQZSD-UHFFFAOYSA-N
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Description

“Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate” is a chemical compound with the molecular formula C14H25NO4 . It has a molecular weight of 271.36 . This compound is often used in pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-9-18-14(10-15)6-4-11(16)5-7-14/h11,16H,4-10H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal, and it should be kept in a dark place .

Scientific Research Applications

Synthetic Routes and Chemical Space Exploration

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for selective derivations on azetidine and cyclobutane rings. This work emphasizes the compound's role in accessing chemical spaces complementary to piperidine systems, suggesting a similar potential for the specified tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate in synthetic chemistry (Meyers et al., 2009).

Advancements in Protecting Group Chemistry

Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids. This solid, stable reagent provides a better alternative for introducing Boc protecting groups to amines, indicating its significance in peptide synthesis and potentially aligning with the applications of tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate in facilitating similar synthetic processes (Rao et al., 2017).

Material Science and Stabilization

A study on the safety evaluation of a structurally similar substance, 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, for use in food contact materials by EFSA, highlights the compound's role as a stabilizer. This suggests potential applications of tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate in material stabilization, emphasizing its importance in ensuring consumer safety in food packaging applications (Flavourings, 2012).

Contribution to Novel Synthetic Pathways

Li et al. (2014) explored the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, demonstrating the utility of one-pot, multi-component reactions. This research presents the versatility of spirocyclic compounds in synthesizing complex structures, suggesting tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate could serve as a precursor or intermediate in multifaceted synthetic schemes (Li et al., 2014).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-9-18-14(10-15)6-4-11(16)5-7-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZLOSSSRQZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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